2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene core, an amino group, and a phenylmethylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with a halogenated benzothiophene derivative.
Addition of the Phenylmethylidene Moiety: The final step involves the condensation of the amino group with benzaldehyde to form the phenylmethylidene moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phenylmethylidene moiety to a phenylmethyl group.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylmethyl derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Lacks the phenylmethylidene moiety.
2-[(E)-(Phenylmethylidene)amino]-1-benzothiophene-3-carboxamide: Lacks the tetrahydro structure.
Uniqueness
2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of a benzothiophene core, an amino group, and a phenylmethylidene moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C16H16N2OS |
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Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-[(E)-benzylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C16H16N2OS/c17-15(19)14-12-8-4-5-9-13(12)20-16(14)18-10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,17,19)/b18-10+ |
InChI Key |
GTWNZTICDMXLRA-VCHYOVAHSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=CC=C3)C(=O)N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
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